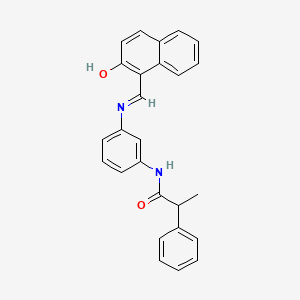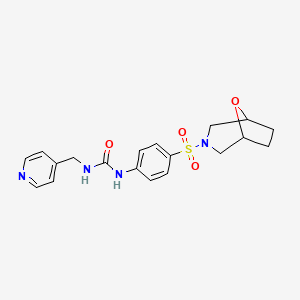
SBI-797812
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SBI-797812 is a cell penetrant and potent activator of nicotinamide phosphoribosyltransferase (NAMPT) that increases intracellular levels of NMN and NAD+ in cells . It blocks the binding of inhibitors to NAMPT and shifts the reaction equilibrium towards NMN formation . It also elevates levels of NAD+ in mice liver .
Synthesis Analysis
The synthesis of SBI-797812 was achieved by considering the 4-pyridyl group as crucial for NAMPT activation . The compound SBI-797812 was synthesized as the 4-pyridyl analog of GNI-50 .Molecular Structure Analysis
The molecular formula of SBI-797812 is C19H22N4O4S . It has a molecular weight of 402.47 .Chemical Reactions Analysis
SBI-797812 shifts the NAMPT reaction equilibrium towards NMN formation, increases NAMPT affinity for ATP, stabilizes phosphorylated NAMPT at His247, promotes consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .Physical And Chemical Properties Analysis
SBI-797812 is a white to beige powder . It has a solubility of 2 mg/mL in DMSO . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Activation of Nicotinamide Phosphoribosyltransferase (NAMPT)
“SBI-797812” is a cell penetrant and potent activator of nicotinamide phosphoribosyltransferase (NAMPT). It increases intracellular levels of NMN and NAD+ in cells . This compound blocks the binding of inhibitors to NAMPT and shifts the reaction equilibrium towards NMN formation . It has been shown to elevate levels of NAD+ in mice liver .
Aging and Neurodegenerative Diseases
The compound has been used in research related to aging and neurodegenerative diseases . It has been found to relieve NAD-mediated NAMPT inhibition, thus allowing for boosting NAD levels . Functional validation has confirmed that “SBI-797812” increases cellular NMN and NAD levels in cultured cells . An in vivo study found a 1.3-fold increase in NAD in the liver .
Mass Spectrometry
Although the specific compound “MS-26860” was not found in the search results, mass spectrometry is a common application in scientific research . It combines fast throughput, high sensitivity, and ease of use to allow researchers to advance their translational omics research and make breakthrough discoveries more efficiently .
Time of Flight Mass Spectrometers
Time-of-flight mass spectrometers (TOF MS) are commonly applied in proteomics, environmental analysis, polymer analysis, and pharmaceutical research due to their accurate mass determination and fast acquisition rates .
Synthetic Circadian Clock Protein
The compound “AC-36461” was not found in the search results, but there was a related result about a synthetic circadian clock protein . This could potentially be a field of application for similar compounds.
Plasmid Preparation
The compound “s8980” was not found in the search results, but there was a related result about plasmid preparation . Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes .
Mécanisme D'action
Target of Action
SBI-797812 is a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which plays a crucial role in cellular metabolism .
Mode of Action
SBI-797812 interacts with NAMPT and enhances its activity. It shifts the NAMPT reaction equilibrium towards the formation of Nicotinamide Mononucleotide (NMN), increases NAMPT’s affinity for ATP, stabilizes phosphorylated NAMPT, promotes the consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .
Biochemical Pathways
SBI-797812 affects the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . By activating NAMPT, SBI-797812 increases the production of NMN, the predominant NAD+ precursor in mammalian cells . This leads to an increase in intracellular levels of NAD+, which is a coenzyme for hundreds of dehydrogenases involved in redox reactions .
Pharmacokinetics
and cell-penetrant. It is also reported that dosing of mice with SBI-797812 elevates liver NAD+ , suggesting that it has good bioavailability and can reach target tissues effectively.
Result of Action
The activation of NAMPT by SBI-797812 leads to an increase in intracellular levels of NMN and NAD+ . This can have various cellular effects, given the vital role of NAD+ in diverse cellular processes, including cell signaling, DNA repair, cell division, and epigenetics .
Propriétés
IUPAC Name |
1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOHNHLOLGQCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135222620 | |
Q & A
Q1: How does SBI-797812 interact with NAMPT to boost NAD+ levels?
A1: While the specific mechanism of action for SBI-797812 is not detailed in the abstract, we can infer some information. The abstract states that SBI-797812 activates NAMPT []. NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a precursor to NAD+ []. Therefore, by activating NAMPT, SBI-797812 likely enhances the conversion of nicotinamide to NMN, ultimately leading to increased NAD+ levels. Further research is needed to elucidate the precise molecular interactions between SBI-797812 and NAMPT.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

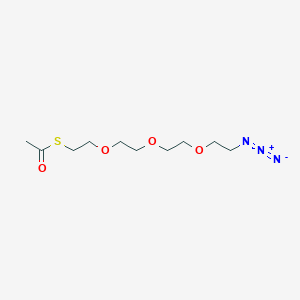


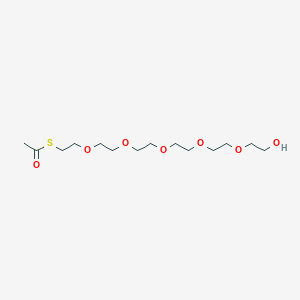
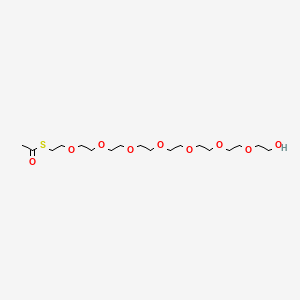

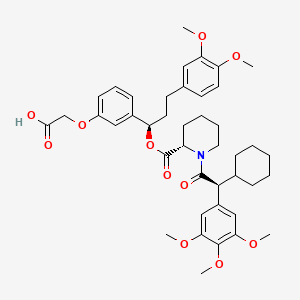
![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
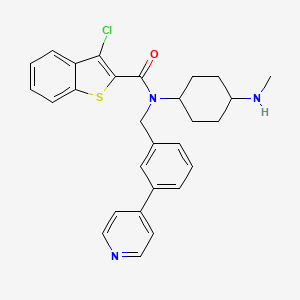

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
